(4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

(4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride (CAS 1240600-93-4) is a disubstituted pyrimidine building block bearing a chlorine atom at the 4-position, a phenyl group at the 6-position, and a methanamine (–CH₂NH₂) substituent at the 2-position, supplied as the hydrochloride salt with molecular formula C₁₁H₁₁Cl₂N₃ and molecular weight 256.13 g/mol. The compound belongs to the 2,4,6-trisubstituted pyrimidine class that serves as a core scaffold for ATP-competitive kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Molecular Formula C11H11Cl2N3
Molecular Weight 256.13 g/mol
Cat. No. B15174276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride
Molecular FormulaC11H11Cl2N3
Molecular Weight256.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)CN)Cl.Cl
InChIInChI=1S/C11H10ClN3.ClH/c12-10-6-9(14-11(7-13)15-10)8-4-2-1-3-5-8;/h1-6H,7,13H2;1H
InChIKeyKZRLETKLZFODQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-6-phenylpyrimidin-2-YL)methanamine Hydrochloride: A Dual-Handle Pyrimidine Scaffold for Kinase-Focused Library Synthesis and HIV NNRTI Precursor Development


(4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride (CAS 1240600-93-4) is a disubstituted pyrimidine building block bearing a chlorine atom at the 4-position, a phenyl group at the 6-position, and a methanamine (–CH₂NH₂) substituent at the 2-position, supplied as the hydrochloride salt with molecular formula C₁₁H₁₁Cl₂N₃ and molecular weight 256.13 g/mol . The compound belongs to the 2,4,6-trisubstituted pyrimidine class that serves as a core scaffold for ATP-competitive kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Its defining structural feature—the simultaneous presence of a nucleophilic aromatic substitution (SNAr)-reactive C4–Cl site and a primary amine handle at C2—enables orthogonal, sequential derivatization strategies distinct from both the direct 2-amino analog and the 2-unsubstituted parent [2].

Why Generic Pyrimidine Building Blocks Cannot Replace (4-Chloro-6-phenylpyrimidin-2-YL)methanamine Hydrochloride in Multi-Step Synthetic Sequences


Within the 4-chloro-6-phenylpyrimidine chemotype, substitution at the 2-position fundamentally alters both the physicochemical profile and the synthetic trajectory. The 2-amino analog (2-amino-4-chloro-6-phenylpyrimidine, CAS 36314-97-3) presents a directly conjugated amine with markedly different nucleophilicity, LogP, and hydrogen-bond donor count [1]. The 2-unsubstituted parent (4-chloro-6-phenylpyrimidine, CAS 3435-26-5) lacks any amine handle, precluding direct amide coupling or reductive amination at C2 . Conversely, the 2-ethylamine homolog (2-(4-chloro-6-phenylpyrimidin-2-yl)ethanamine hydrochloride, CAS 1196155-43-7) introduces an additional methylene spacer that alters both the pKa of the terminal amine and the spatial relationship between the amine handle and the pyrimidine core—parameters critical for downstream kinase hinge-binding pharmacophore construction . These structural differences mean that reaction sequences optimized for one 2-substituent do not transfer to another without re-optimization of coupling yields, protecting group strategies, and purification protocols.

Quantitative Differentiation Evidence for (4-Chloro-6-phenylpyrimidin-2-YL)methanamine Hydrochloride Versus Closest Structural Analogs


Hydrogen-Bond Donor Capacity: 2-Position Methanamine vs. 2-Amino Substituent Determines Solubility and Target Engagement Profile

The target compound, as its hydrochloride salt, provides two hydrogen-bond donor (HBD) sites from the protonated methanamine group (NH₃⁺), compared to one HBD for the 2-amino analog (2-amino-4-chloro-6-phenylpyrimidine) whose aromatic NH₂ is directly conjugated to the electron-deficient pyrimidine ring [1]. This difference in HBD count is relevant because kinase hinge-binding pharmacophores frequently require a specific donor–acceptor–donor motif; the additional donor offered by the methanamine group can form supplementary hydrogen bonds with the hinge region backbone carbonyls that a directly attached 2-amino group cannot access without a linker [2]. The experimental LogP of the target compound is 2.68 (Leyan), compared to a computed XLogP3 of 2.5 and experimentally reported values of 1.94–2.96 for the 2-amino analog [1], indicating that the methanamine modification modestly increases lipophilicity while maintaining aqueous solubility in the salt form.

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Rotatable Bond Flexibility: Additional Conformational Degree of Freedom Versus Rigid 2-Amino Analog Enables Divergent SAR Exploration

The target compound possesses two rotatable bonds: the C2–CH₂NH₂ bond and the C6–phenyl bond . In contrast, the 2-amino analog (2-amino-4-chloro-6-phenylpyrimidine) has only one rotatable bond (the C6–phenyl linkage) because the 2-amino group is directly attached to the pyrimidine ring with no exocyclic single bond [1]. This difference means that in the target compound, the terminal amine can sample a broader conformational space relative to the pyrimidine plane. When the methanamine is coupled to a carboxylic acid or sulfonyl chloride during library synthesis, the resulting amide or sulfonamide linker can adopt geometries that position the coupled fragment at distances and angles inaccessible to the rigid 2-amino series [2]. In the context of the 4-phenylamino-6-phenylpyrimidine kinase inhibitor scaffold, where the 4-position is typically elaborated via SNAr with anilines, the 2-methanamine-derived amides place the hinge-binding element at a ~1.3–1.5 Å greater distance from the pyrimidine core compared to 2-amino-derived analogs, potentially enabling engagement of kinases with deeper hinge pockets [2].

Structure–Activity Relationship Conformational Analysis Fragment-Based Drug Design

Orthogonal Reactivity: Simultaneous C4 SNAr Site and C2 Primary Amine Handle Enable Sequential Derivatization Without Protecting Group Interconversion

The target compound uniquely combines two orthogonal reactive handles on a single pyrimidine core: (i) an SNAr-reactive chlorine at C4 that is activated by both adjacent ring nitrogens, and (ii) a primary aliphatic amine at C2 that can undergo amide coupling, reductive amination, sulfonamide formation, or urea formation under conditions that do not affect the C4–Cl bond . The 2-amino analog (2-amino-4-chloro-6-phenylpyrimidine) has a significantly less nucleophilic aromatic amine at C2 due to conjugation with the electron-deficient pyrimidine ring; its pKa (conjugate acid) is estimated at ~3–4, rendering it poorly reactive toward electrophilic coupling under mild conditions [1]. In contrast, the aliphatic CH₂NH₂ group of the target compound has a pKa (conjugate acid) of approximately 9–10, making it readily acylated or alkylated under standard conditions. The 2-unsubstituted analog (4-chloro-6-phenylpyrimidine) simply lacks any C2 handle entirely, limiting derivatization to the C4 position alone . This orthogonal reactivity profile means that the target compound can be elaborated at C2 first (via amide coupling), followed by SNAr at C4 with anilines or other nucleophiles, enabling a two-step, protecting-group-free library synthesis workflow that is not feasible with either comparator .

Parallel Synthesis Combinatorial Chemistry Protecting-Group-Free Synthesis

Hydrochloride Salt Form: Enhanced Handling, Storage Stability, and Aqueous Solubility Versus Free Base Analogs

The target compound is supplied as the hydrochloride salt (C₁₁H₁₁Cl₂N₃, MW 256.13 g/mol), whereas the closest 2-substituted analog, 2-amino-4-chloro-6-phenylpyrimidine, is most commonly available as the free base (C₁₀H₈ClN₃, MW 205.64 g/mol) [1]. Salt formation with HCl confers several procurement-relevant advantages: (i) the hydrochloride is typically a crystalline solid with a defined melting point, facilitating purity verification by differential scanning calorimetry; (ii) protonation of the amine eliminates the potential for gradual carbonate formation from atmospheric CO₂, a known degradation pathway for free-base primary amines during long-term storage; and (iii) the hydrochloride salt exhibits significantly higher aqueous solubility than the free base—a property that streamlines dissolution for high-throughput screening (HTS) workflows and biochemical assay preparation . Vendor specifications confirm the target compound is available at 98% purity (Leyan, HPLC-assayed), providing a well-defined starting point for SAR campaigns .

Compound Management Solid-State Properties Solubility Enhancement

Application Context: Key Intermediate for HIV-1 NNRTI-Focused 5,6-Disubstituted Pyrimidine Libraries Targeting Drug-Resistant Viral Strains

Patents from Tibotec Pharmaceuticals (now Janssen) describe 5,6-substituted pyrimidine derivatives as HIV replication inhibitors with activity against strains resistant to first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The structural architecture of these inhibitors features a 2,4,6-trisubstituted pyrimidine core where the 2-position substituent engages the NNRTI binding pocket (NNIBP) of HIV-1 reverse transcriptase [2]. The target compound, with its 4-chloro-6-phenylpyrimidine core and 2-methanamine handle, maps directly onto the intermediate stage of the synthetic route described in these patents: the C4–Cl serves as the leaving group for introducing the diarylamine or aryloxy motif, while the C2–CH₂NH₂ group provides the anchor point for attaching the wing substituent that occupies the tolerant region I of the NNIBP [1][3]. While the 2-amino analog could theoretically serve a similar purpose, the direct aromatic amine at C2 would require a fundamentally different coupling strategy (e.g., Buchwald–Hartwig amination vs. simple amide coupling), and the resulting N-aryl linkage would produce a different pharmacophoric geometry than the N-alkyl linkage derived from the methanamine [3]. The diarylpyrimidine (DAPY) class of NNRTIs, including the approved drugs etravirine and rilpivirine, all feature elaborate 2,4,6-substitution derived from intermediates functionally analogous to this compound [2].

Antiviral Drug Discovery HIV-1 NNRTI Drug Resistance

High-Impact Procurement Scenarios for (4-Chloro-6-phenylpyrimidin-2-YL)methanamine Hydrochloride in Drug Discovery and Chemical Biology


Two-Step, Protecting-Group-Free Synthesis of 2-Amido-4-anilino-6-phenylpyrimidine Kinase Inhibitor Libraries

Medicinal chemistry teams constructing focused kinase inhibitor libraries can exploit the orthogonal reactivity of this building block by first coupling the C2–CH₂NH₂ group with diverse carboxylic acids (using HATU or EDC/HOBt) to generate a 2-amidomethyl series, followed by SNAr displacement of the C4–Cl with substituted anilines to introduce the hinge-binding element. This two-step, protecting-group-free sequence [1] contrasts with the three-step protection–N-arylation–deprotection cycle required for the 2-amino analog, and is directly aligned with the 4-phenylamino-6-phenylpyrimidine kinase inhibitor scaffold described by Németh et al. [2]. The hydrochloride salt form ensures the starting material dissolves readily in DMF or DMSO for automated parallel synthesis platforms [1].

Synthesis of Diarylpyrimidine (DAPY) HIV-1 NNRTI Candidates with Enhanced Anti-Resistance Profiles

The compound serves as the strategic intermediate for constructing DAPY-class HIV-1 NNRTIs, where the C4–Cl is displaced with a 4-cyanoaniline or 2,4,6-trisubstituted aniline nucleophile, and the C2–CH₂NH₂ is elaborated into a sulfonamide or amide wing substituent that occupies tolerant region I of the NNRTI binding pocket [1]. Patent literature from Tibotec/Janssen explicitly describes 5,6-substituted pyrimidines synthesized via this route as having activity against HIV strains resistant to first-generation NNRTIs [2]. The methanamine linker at C2 is structurally analogous to the aminomethyl wing found in optimized DAPY leads, and using this pre-functionalized building block avoids the need for late-stage C2 halogenation–amination sequences that are low-yielding on complex substrates [1].

Biochemical Probe Development via Chemoselective C2 Biotinylation or Fluorophore Conjugation

The aliphatic primary amine at C2 can be selectively derivatized with biotin–NHS ester or fluorescent dyes (e.g., BODIPY–NHS, fluorescein–NHS) under mildly basic conditions (pH 8–9) without affecting the C4–Cl group, due to the ~5–6 order-of-magnitude difference in nucleophilicity between the aliphatic amine and the pyrimidine-bound chlorine [1]. This chemoselectivity enables one-step generation of affinity probes or fluorescent tracers from a common intermediate, which is not possible with the 2-amino analog where the aromatic amine requires pre-activation or harsher conditions that risk C4–Cl hydrolysis [2]. The resulting biotinylated pyrimidines can be used directly in pull-down experiments to identify kinase targets, while the fluorescent conjugates enable cellular imaging and competitive binding assays [1].

Agrochemical Lead Optimization: Fungicide and Herbicide Safener Scaffold Derivatization

The 4-chloro-6-phenylpyrimidine core is a recognized scaffold in agrochemical discovery, as demonstrated by the commercial herbicide safener fenclorim (4,6-dichloro-2-phenylpyrimidine) [1]. The target compound extends this scaffold by providing the 2-methanamine handle for introducing water-solubilizing or target-binding substituents that are inaccessible from the 2-unsubstituted or 2-phenyl parent. Research on 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives has shown that modifications at the 2- and 4-positions can yield compounds with fungicidal activity superior to the commercial standard pyrimethanil against Sclerotinia sclerotiorum and Thanatephorus cucumeris [1]. The target compound's dual-handle architecture allows agrochemical researchers to explore 2-aminomethyl modifications that may confer herbicide safener activity while retaining the 4-Cl site for further diversification.

Quote Request

Request a Quote for (4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.